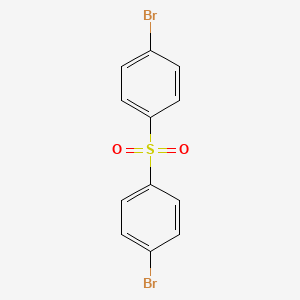

4,4'-Sulfonylbis(bromobenzene)

Vue d'ensemble

Description

I-309 attire les monocytes, les cellules tueuses naturelles, les cellules B immatures et les cellules dendritiques en interagissant avec un récepteur de chimiokine de surface cellulaire appelé CCR8 . Ce composé joue un rôle important dans la réponse immunitaire et l'inflammation.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : I-309 est généralement produit en utilisant la technologie de l'ADN recombinant. Le gène codant pour I-309 est inséré dans un vecteur plasmide, qui est ensuite introduit dans une cellule hôte, telle qu'Escherichia coli. Les cellules hôtes sont cultivées dans des conditions spécifiques pour exprimer la protéine I-309. La protéine est ensuite purifiée à l'aide de techniques chromatographiques .

Méthodes de production industrielle : Dans les milieux industriels, I-309 est produit dans des bioréacteurs à grande échelle. Le processus implique la fermentation de cellules d'Escherichia coli génétiquement modifiées qui expriment la protéine I-309. Après la fermentation, les cellules sont lysées et la protéine est purifiée par une série d'étapes chromatographiques pour obtenir une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : I-309 subit principalement des interactions avec son récepteur, le CCR8. Il ne participe généralement pas aux réactions chimiques traditionnelles telles que l'oxydation, la réduction ou la substitution. Au lieu de cela, son activité est basée sur les interactions de liaison et de signalisation.

Réactifs et conditions courants : Les principaux réactifs impliqués dans la production d'I-309 sont les vecteurs plasmides, les cellules hôtes (Escherichia coli) et divers milieux chromatographiques utilisés pour la purification. Les conditions incluent une température, un pH et un apport en nutriments optimaux pour la croissance des cellules hôtes .

Principaux produits formés : Le principal produit formé est la protéine I-309 elle-même, qui est utilisée pour diverses applications de recherche et thérapeutiques .

4. Applications de la recherche scientifique

I-309 présente plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme protéine modèle pour étudier les interactions chimiokine-récepteur et les techniques de purification des protéines.

Biologie : Joue un rôle crucial dans l'étude des mécanismes de la réponse immunitaire, en particulier dans le contexte de l'inflammation et de la signalisation cellulaire.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, du cancer et d'autres troubles liés à l'immunité.

5. Mécanisme d'action

I-309 exerce ses effets en se liant au récepteur de chimiokine CCR8 à la surface des cellules cibles. Cette liaison déclenche une cascade d'événements de signalisation intracellulaire qui conduisent à la chimiotaxie, à la migration cellulaire et à l'activation des cellules immunitaires. Les voies de signalisation impliquées comprennent l'activation des protéines G, qui activent ensuite des effecteurs en aval tels que la phospholipase C, conduisant à la libération de calcium intracellulaire et à l'activation de la protéine kinase C . Cela se traduit par diverses réponses cellulaires, notamment la chimiotaxie et l'angiogenèse .

Composés similaires :

Ligand 2 de la chimiokine (motif C-C) (CCL2) :

Ligand 5 de la chimiokine (motif C-C) (CCL5) :

Ligand 3 de la chimiokine (motif C-C) (CCL3) :

Unicité de I-309 : I-309 est unique dans son interaction spécifique avec le récepteur CCR8, ce qui le distingue des autres chimiokines qui interagissent avec différents récepteurs. Cette spécificité permet à I-309 de jouer un rôle distinct dans le recrutement et l'activation des cellules immunitaires, en particulier dans le contexte de l'inflammation et de l'angiogenèse .

Applications De Recherche Scientifique

I-309 has several scientific research applications, including:

Chemistry: Used as a model protein for studying chemokine-receptor interactions and protein purification techniques.

Biology: Plays a crucial role in studying immune response mechanisms, particularly in the context of inflammation and cell signaling.

Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and other immune-related disorders.

Mécanisme D'action

I-309 exerts its effects by binding to the chemokine receptor CCR8 on the surface of target cells. This binding triggers a cascade of intracellular signaling events that lead to chemotaxis, cell migration, and activation of immune cells. The signaling pathways involved include the activation of G proteins, which subsequently activate downstream effectors such as phospholipase C, leading to the release of intracellular calcium and activation of protein kinase C . This results in various cellular responses, including chemotaxis and angiogenesis .

Comparaison Avec Des Composés Similaires

Chemokine (C-C motif) ligand 2 (CCL2):

Chemokine (C-C motif) ligand 5 (CCL5):

Chemokine (C-C motif) ligand 3 (CCL3):

Uniqueness of I-309: I-309 is unique in its specific interaction with the CCR8 receptor, which distinguishes it from other chemokines that interact with different receptors. This specificity allows I-309 to play a distinct role in immune cell recruitment and activation, particularly in the context of inflammation and angiogenesis .

Activité Biologique

4,4'-Sulfonylbis(bromobenzene) is an organic compound characterized by its sulfone functional group and two bromobenzene moieties. Its molecular formula is C12H8Br2O2S, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science. This article reviews the biological activity of 4,4'-sulfonylbis(bromobenzene), focusing on its interactions with biomolecules, enzyme inhibition, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C12H8Br2O2S

- Molecular Weight : 360.16 g/mol

- CAS Number : 2050-48-8

The biological activity of 4,4'-sulfonylbis(bromobenzene) is primarily attributed to its ability to interact with various biomolecules. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. This compound may also induce oxidative stress in cells, leading to apoptosis or necrosis.

Enzyme Inhibition

Research indicates that 4,4'-sulfonylbis(bromobenzene) exhibits inhibitory effects on several enzymes:

- Thioredoxin Reductase (TrxR) : Studies have shown that certain derivatives of sulfonyl compounds can decrease TrxR activity by approximately 50% at concentrations around 12.5 µM .

- Other Enzymatic Targets : The compound's sulfonyl group may facilitate binding to active sites of various enzymes, inhibiting their catalytic functions.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of 4,4'-sulfonylbis(bromobenzene) have been evaluated in various cancer cell lines. Key findings include:

- IC50 Values : The compound demonstrated significant antiproliferative activity with IC50 values ranging from 10 to 25 µM across different cell lines.

- Mechanisms of Action : The cytotoxicity is associated with the induction of oxidative stress and subsequent DNA damage, as evidenced by increased levels of reactive oxygen species (ROS) and DNA strand breaks .

Case Studies

- Study on Cancer Cell Lines :

- Impact on Autophagy :

Comparative Analysis

To better understand the unique properties of 4,4'-sulfonylbis(bromobenzene), it can be compared with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Bromo-N,N-bis(phenyl)aniline | Brominated Aniline | Moderate cytotoxicity |

| 4,4'-Di-tert-butyldiphenylamine | Sulfone-Free Analog | Lower enzyme inhibition |

| 4-(tert-butyl)phenylsulfone | Sulfone Compound | Higher thermal stability |

Propriétés

IUPAC Name |

1-bromo-4-(4-bromophenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNABJXQGRVIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174489 | |

| Record name | Sulfone, bis(p-bromophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-48-8 | |

| Record name | 1,1′-Sulfonylbis[4-bromobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, bis(p-bromophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(p-bromophenyl) sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfone, bis(p-bromophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOPHENYL SULFONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(4-bromophenyl) sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN4FG8X88N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of Bis(4-bromophenyl) sulfone and how does it relate to its potential applications?

A1: Bis(4-bromophenyl) sulfone exhibits a molecular structure where two bromobenzene rings are connected via a sulfone group []. This structure contributes to its functionality as a monomer in polymerization reactions. For instance, it can react with thiolate monomers to synthesize various poly(arylene sulfide)s, including block copolymers []. This versatility makes it valuable in material science for developing polymers with tailored properties.

Q2: How does the substitution of chlorine with bromine in Bis(4-bromophenyl) sulfone affect its physical properties compared to its chlorinated analog?

A2: Replacing chlorine with bromine in Bis(4-bromophenyl) sulfone, forming Bis(4-chlorophenyl) sulfone, significantly impacts its structural dynamics. While Bis(4-chlorophenyl) sulfone exhibits an incommensurate phase transition driven by a soft phonon mode at 148 K, deuterated Bis(4-bromophenyl) sulfone shows a similar dynamic process within the 157-148 K range but does not undergo a phase transition or symmetry change below 148 K []. This difference highlights the role of halogen substitution in influencing molecular interactions and solid-state behavior.

Q3: What analytical techniques are typically employed to characterize Bis(4-bromophenyl) sulfone and its polymeric derivatives?

A3: Characterization of Bis(4-bromophenyl) sulfone and its derived polymers employs various techniques. Single-crystal X-ray diffraction can be used to determine the crystal structure of Bis(4-bromophenyl) sulfone []. In the context of polymer synthesis, hot-stage microscopy helps study melting ranges, while gel permeation chromatography aids in determining molar masses. Compositional analysis relies on infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy, confirming the polymer structure and providing insights into the degree of polymerization of individual blocks []. These combined techniques provide a comprehensive understanding of the material's properties and behavior.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.